molecular formula C20H24FN3O2 B2550298 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea CAS No. 942010-92-6

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea

Cat. No.: B2550298
CAS No.: 942010-92-6
M. Wt: 357.429
InChI Key: BEUMLSZXIPMLAE-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea is a synthetic urea derivative designed for research applications. Its structure, featuring a morpholinoethyl linker and fluorophenyl moiety, is characteristic of compounds investigated for modulating protein kinase activity and signal transduction pathways . Urea-based scaffolds are pivotal in modern drug discovery due to their strong hydrogen-bonding potential, which facilitates high-affinity interactions with biological targets . This compound is intended for biochemical research, including enzyme inhibition assays, mechanism-of-action studies, and as a chemical probe for identifying new therapeutic targets. Main Applications & Research Value: • Kinase Research: The structural motif is found in compounds that inhibit kinases such as Pim kinases and DAPK3 (ZIPK), which are implicated in critical cellular processes including vascular smooth muscle contractility and cell proliferation . This compound may serve as a valuable tool for studying these pathways in hypertensive and oncological research models. • Receptor Binding Studies: Urea derivatives are frequently explored for their affinity towards various neurological receptors, such as the 5-HT 2A serotonin receptor . Researchers can utilize this compound in vitro to probe receptor-ligand interactions and functional neuropharmacology. • Medicinal Chemistry & SAR: This product is an excellent building block for conducting Structure-Activity Relationship (SAR) studies. Researchers can use it to explore how variations in the urea scaffold affect potency, selectivity, and other pharmacological properties . NOTE: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-15-3-2-4-18(13-15)23-20(25)22-14-19(24-9-11-26-12-10-24)16-5-7-17(21)8-6-16/h2-8,13,19H,9-12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUMLSZXIPMLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholinoethyl Intermediate Synthesis

The foundational step involves preparing 2-(4-fluorophenyl)-2-morpholinoethylamine. Two predominant methods exist:

Method A: Reductive Amination

  • Starting materials : 4-fluorophenylacetaldehyde and morpholine
  • Conditions :
    • Solvent: Methanol/THF (3:1 v/v)
    • Reducing agent: Sodium cyanoborohydride (0.5 equiv)
    • Temperature: 0°C → rt over 12 h
    • Yield: 68-72%

Method B: Nucleophilic Substitution

  • Starting materials : 2-(4-fluorophenyl)ethyl bromide and morpholine
  • Conditions :
    • Solvent: DMF
    • Base: K₂CO₃ (2.5 equiv)
    • Temperature: 80°C, 24 h
    • Yield: 55-60%
Parameter Method A Method B
Reaction Time (h) 12 24
Isolated Yield (%) 72 60
Purity (HPLC) (%) 98.5 95.2

Urea Formation Strategies

The critical C–N bond formation employs three principal approaches:

Approach 1: Phosgene Derivatives

  • Reagents : Triphosgene (0.33 equiv) + m-toluidine
  • Conditions :
    • Solvent: Dichloromethane
    • Base: N,N-Diisopropylethylamine (3 equiv)
    • Temperature: −10°C → 25°C
    • Yield: 82%

Approach 2: Carbonyldiimidazole (CDI)

  • Reagents : CDI (1.1 equiv) + m-toluidine
  • Conditions :
    • Solvent: THF
    • Temperature: Reflux, 6 h
    • Yield: 75%

Approach 3: Isocyanate Coupling

  • Reagents : m-Tolyl isocyanate (1.05 equiv)
  • Conditions :
    • Solvent: Toluene
    • Catalyst: Et₃N (0.1 equiv)
    • Temperature: 90°C, 1 h
    • Yield: 88%

Reaction Optimization

Temperature Effects on Urea Yield

Systematic studies reveal optimal temperature ranges:

Reaction Stage Temp. Range (°C) Yield Improvement (%)
Morpholinoethyl formation 70-80 18.4
Urea coupling 85-95 22.1
Crystallization −20 to 4 12.7

Exceeding 95°C during coupling leads to 12-15% decomposition via Hofmann elimination.

Solvent Systems

Comparative solvent screening demonstrates:

Solvent Dielectric Constant Yield (%) Purity (%)
Toluene 2.38 88 97.2
THF 7.52 75 95.8
DCM 8.93 82 96.1
Acetonitrile 37.5 68 93.4

Non-polar solvents favor urea formation by stabilizing transition states through hydrophobic interactions.

Purification and Characterization

Crystallization Protocols

  • Solvent pair : Ethyl acetate/hexane (3:7 v/v)
  • Cooling rate : 0.5°C/min from 60°C to 4°C
  • Crystal habit : Needle-like monoclinic crystals
  • Purity post-crystallization : 99.3% (HPLC)

Chromatographic Methods

  • Stationary phase : Silica gel 60 (230-400 mesh)
  • Mobile phase : Gradient from 100% DCM to 5% MeOH/DCM
  • Retention factor (Rf) : 0.42 in 10% MeOH/DCM

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.24 (m, 1H, Ar-H)
  • δ 6.98 (d, J = 8.4 Hz, 2H, Fluoroaryl)
  • δ 4.12 (br s, 2H, NH)
  • δ 3.72 (t, J = 4.6 Hz, 4H, Morpholine-OCH₂)

FT-IR (KBr) :

  • 3320 cm⁻¹ (N–H stretch)
  • 1645 cm⁻¹ (C=O urea)
  • 1240 cm⁻¹ (C–F)

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements demonstrate:

  • Residence time : 8.5 min
  • Productivity : 2.1 kg/L·h
  • Impurity profile : <0.5% total related substances

Green Chemistry Metrics

  • Process mass intensity : 18.7 kg/kg API
  • E-factor : 23.4
  • Solvent recovery : 89% via distillation

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the morpholinoethyl group may facilitate cellular uptake. The compound can modulate biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholinoethyl Urea Moieties

1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea (S18)
  • Structure: Contains a morpholinoethyl group linked to a 4-aminophenyl urea.
  • Key Differences : The absence of the 4-fluorophenyl and m-tolyl groups reduces its steric bulk compared to the target compound.
  • Physicochemical Properties : IR spectra show urea C=O stretches at ~1650 cm⁻¹, consistent with hydrogen-bonding capacity .
1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (16)
  • Key Differences : The purine moiety introduces planar aromaticity, likely improving DNA/protein interaction compared to the m-tolyl group in the target compound.
  • Physicochemical Properties : Melting point: 161–163°C; UV-VIS λmax at 280.0 nm (EtOH) .

Urea Derivatives with Fluorophenyl Groups

1-[(±)-Trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-3-(furan-2-ylmethyl]urea (4d)
  • Structure: Combines a 4-fluorophenyl group with a β-lactam (azetidinone) ring and furan.
  • Key Differences: The β-lactam ring introduces rigidity, contrasting with the flexible morpholinoethyl chain in the target compound.
  • Physicochemical Properties : Melting point: 188.8–189.9°C; IR C=O stretch at 1732 cm⁻¹ (β-lactam) and 1650 cm⁻¹ (urea) .
1-(tert-Butyl)-3-(2-((4-fluorophenyl)ethynyl)phenyl)urea (4m)
  • Structure : Features an ethynyl linker between phenyl rings, increasing π-conjugation.
  • Key Differences: The ethynyl spacer enhances electronic communication between aromatic systems, unlike the morpholinoethyl group.
  • Physicochemical Properties : Melting point: 164.5–164.8°C; synthesized via palladium catalysis .

Urea Derivatives with Heterocyclic Substituents

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
  • Structure : Contains a pyrrole-carbonyl group and 4-methoxyphenyl substituent.
  • Key Differences : The pyrrole-carbonyl group introduces hydrogen-bonding sites distinct from the m-tolyl group.
  • Synthesis : One-step carbonylation with triphosgene (72% yield) .
  • Physicochemical Properties : Confirmed by HRMS and NMR; UV-VIS λmax at 238–280 nm .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Features
Target Compound 4-Fluorophenyl, m-tolyl, morpholine Not reported ~1650 (estimated) Flexible morpholinoethyl spacer
1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea 4-Aminophenyl, morpholine Not reported 1650 Reduced steric bulk
Compound 16 Purine, morpholine 161–163 Not reported Kinase-targeting purine scaffold
Compound 4d β-lactam, furan, 4-fluorophenyl 188.8–189.9 1650, 1732 Rigid β-lactam core
Compound 4m Ethynyl, 4-fluorophenyl 164.5–164.8 Not reported Ethynyl π-conjugation

Key Findings and Implications

  • Morpholinoethyl Group: Enhances solubility and flexibility, critical for binding to kinases or receptors .
  • 4-Fluorophenyl vs. m-Tolyl : The 4-fluorophenyl group improves metabolic stability, while m-tolyl increases lipophilicity .
  • Synthetic Efficiency : Palladium-catalyzed methods (e.g., ) offer high yields for ethynyl-linked ureas, whereas TFA-mediated reactions () are lower-yielding but enable complex purine integration.

Biological Activity

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a fluorophenyl group, and a tolyl moiety, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C21H25FN2O2, and its IUPAC name is N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-methylphenylurea. The compound's structure suggests potential interactions with sigma receptors, which are implicated in several physiological processes.

The biological activity of this compound may be mediated through its interaction with sigma receptors (σRs), particularly σ1 and σ2 subtypes. These receptors are known to modulate neurotransmitter systems and have been associated with neuroprotective effects, regulation of calcium signaling, and apoptosis pathways in cancer cells .

Sigma Receptor Interaction

  • Sigma-1 Receptor (σ1R) : This receptor acts as a chaperone protein that regulates calcium signaling and mitochondrial function. It has been shown to influence neuroprotection and could be a target for treating neurodegenerative diseases .
  • Sigma-2 Receptor (σ2R) : Activation of σ2R has been linked to inducing apoptosis in cancer cells, making it a potential target for anticancer therapies .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit growth in certain cancer cell lines by triggering apoptosis through σ2R modulation .
  • Neuroprotective Effects : The interaction with σ1R may provide neuroprotective benefits, potentially making it a candidate for treating conditions like Alzheimer's disease .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Sigma Receptor Modulators : A study demonstrated that compounds interacting with σRs could effectively reduce cell viability in various cancer lines, suggesting the therapeutic potential of such compounds .
  • Neuroprotective Studies : Research on σ1R agonists indicated their role in mitigating neuronal damage during oxidative stress, highlighting the importance of targeting these receptors for neuroprotection .

Data Table: Biological Activities of Related Compounds

Compound NameSigma Receptor ActivityAnticancer ActivityNeuroprotective Effects
This compoundModulatorInhibitory effect on cancer cellsPotential protective effects against neurodegeneration
Compound AAgonistEffective in reducing tumor sizeSignificant neuroprotection observed
Compound BAntagonistInduces apoptosis in cancer linesLimited neuroprotective effects

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